

Application Notes and Protocols for NMR Spectroscopy of 2-Amino-N-isopropylacetamide

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Compound of Interest

Compound Name: 2-Amino-N-isopropylacetamide

Cat. No.: B117494

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of **2-Amino-N-isopropylacetamide**. This document includes predicted ^1H and ^{13}C NMR data, a comprehensive experimental protocol for data acquisition, and visualizations to aid in the understanding of the molecular structure and its corresponding spectral features.

Introduction

2-Amino-N-isopropylacetamide is a small organic molecule with potential applications in medicinal chemistry and drug development as a building block for larger, more complex molecules. NMR spectroscopy is an essential analytical technique for the structural elucidation and characterization of such compounds. This document outlines the expected NMR spectral data and provides a standardized protocol for its acquisition.

Predicted NMR Data

Due to the limited availability of experimentally acquired spectra for **2-Amino-N-isopropylacetamide** in the public domain, the following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts and coupling constants. These predictions are based on the analysis of structurally similar compounds, including N-isopropylacetamide and glycineamide derivatives.

Predicted ^1H NMR Data

Solvent: CDCl_3 Frequency: 400 MHz

Protons	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz) (Predicted)
(CH ₃) ₂ CH	1.15	Doublet	6.6
(CH ₃) ₂ CH	4.05	Septet	6.6
NH ₂	1.5 - 2.5 (broad)	Singlet	-
CH ₂	3.30	Singlet	-
NH	7.0 - 8.0 (broad)	Singlet	-

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Carbon	Chemical Shift (δ , ppm) (Predicted)
CH ₃	22.5
CH(CH ₃) ₂	41.5
CH ₂	45.0
C=O	172.0

Experimental Protocol

This protocol provides a standardized procedure for the acquisition of ¹H and ¹³C NMR spectra of **2-Amino-N-isopropylacetamide**.

Sample Preparation

- Dissolve the Sample: Accurately weigh approximately 5-10 mg of **2-Amino-N-isopropylacetamide** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- **Transfer to NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Homogenize:** Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup

- **Instrument:** A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
- **Tuning and Matching:** Tune and match the probe for the ^1H and ^{13}C frequencies to ensure optimal sensitivity.
- **Locking:** Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
- **Shimming:** Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

^1H NMR Acquisition Parameters

Parameter	Recommended Value
Pulse Program	zg30 or similar
Number of Scans	16 - 64
Relaxation Delay (d1)	2.0 s
Acquisition Time (aq)	4.0 s
Spectral Width (sw)	16 ppm
Temperature	298 K

^{13}C NMR Acquisition Parameters

Parameter	Recommended Value
Pulse Program	zgpg30 or similar (proton decoupled)
Number of Scans	1024 - 4096 (or more, depending on concentration)
Relaxation Delay (d1)	2.0 s
Acquisition Time (aq)	1.5 s
Spectral Width (sw)	220 ppm
Temperature	298 K

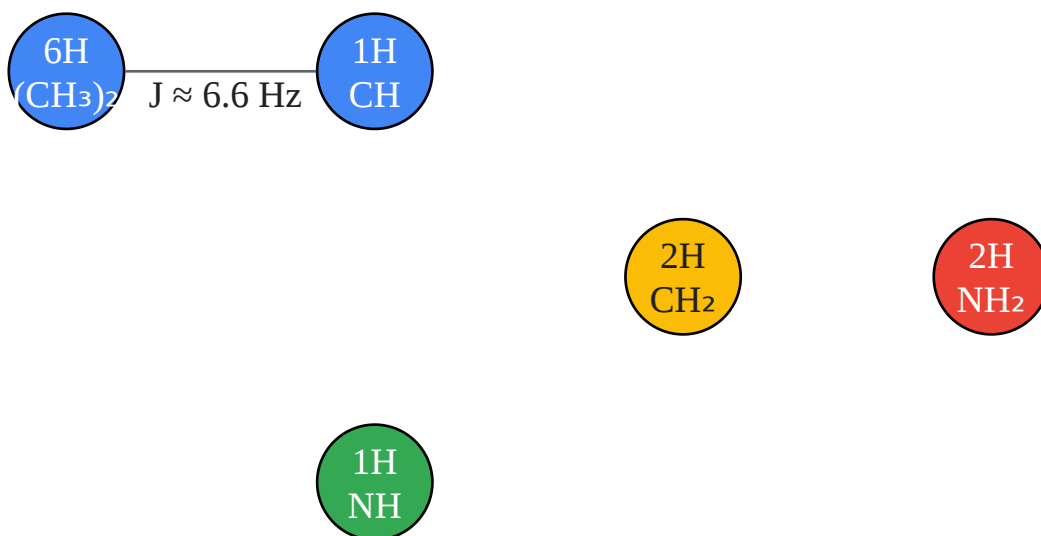
Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing: Manually or automatically phase correct the spectrum to obtain a flat baseline.
- Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.
- Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .
- Integration: Integrate the peaks in the ^1H spectrum to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizations

The following diagrams illustrate the molecular structure and the expected spin-spin coupling interactions for **2-Amino-N-isopropylacetamide**.

Caption: Molecular structure of **2-Amino-N-isopropylacetamide**.



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Caption: Predicted ¹H-¹H spin-spin coupling in **2-Amino-N-isopropylacetamide**.

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